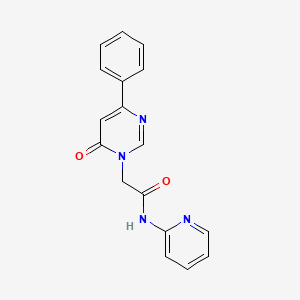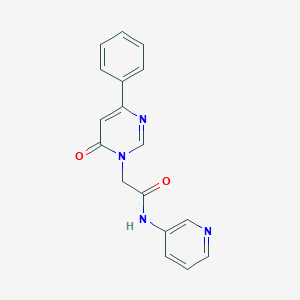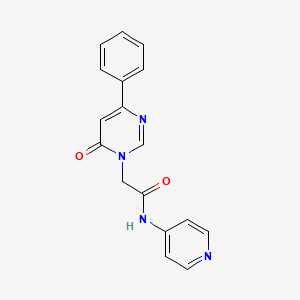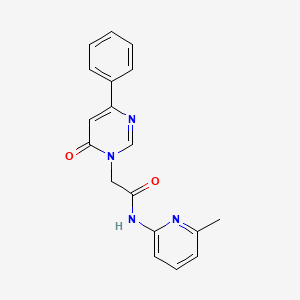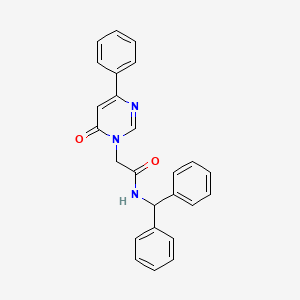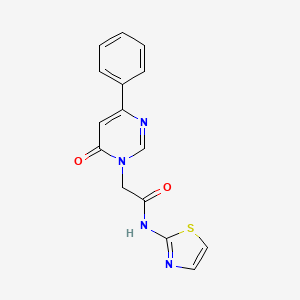
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, or 6-OPT, is a novel small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 6-OPT is a member of the dihydropyrimidinone family of compounds, which have been studied for their anti-inflammatory and anti-cancer activities. 6-OPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activity.
科学研究应用
6-OPT has been studied for its potential therapeutic applications in a variety of diseases. In particular, 6-OPT has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
作用机制
The exact mechanism of action of 6-OPT is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of pro-inflammatory molecules such as cytokines and prostaglandins. 6-OPT has also been found to inhibit the activity of enzymes involved in the biosynthesis of cancer-promoting molecules such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
6-OPT has been found to possess a variety of biochemical and physiological effects. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In addition, 6-OPT has been found to possess anti-oxidant and anti-apoptotic activities, as well as modulate the activity of a variety of cellular signaling pathways.
实验室实验的优点和局限性
The advantages of using 6-OPT in laboratory experiments include its relatively low cost, easy synthesis, and wide range of biological activities. The main limitations of using 6-OPT in laboratory experiments include its limited availability and potential for toxicity in high concentrations.
未来方向
Future research on 6-OPT should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in various diseases. In particular, further studies should be conducted to explore 6-OPT’s potential to treat cancer, inflammation, and infectious diseases. Additionally, further studies should be conducted to investigate the potential toxic effects of 6-OPT in high concentrations. Finally, further studies should be conducted to explore the potential synergistic effects of 6-OPT with other drugs, as well as its potential to be used in combination therapies.
合成方法
6-OPT can be synthesized in a two-step process using commercially available starting materials. In the first step, 4-phenyl-1,6-dihydropyrimidine is reacted with thiazole-2-carboxylic acid to form a thiazole-2-ylacetamide intermediate. In the second step, the intermediate is reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidine to form the final product. The reaction conditions for each step are mild, and the final product can be obtained in good yields.
属性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(18-15-16-6-7-22-15)9-19-10-17-12(8-14(19)21)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWCUBURIYFZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)
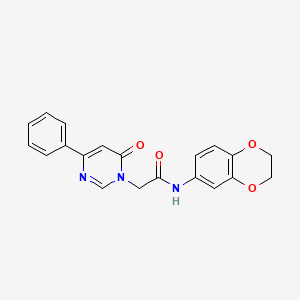
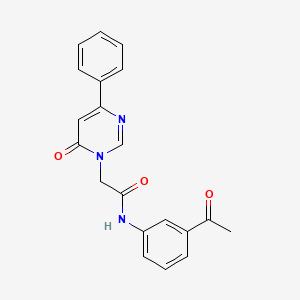
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
